2-Chloro-8-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-8-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7 (9 (6)15-8)10 (12,13)14/h1-5H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the quinoline ring structure.Physical And Chemical Properties Analysis
2-Chloro-8-(trifluoromethyl)quinoline is a solid at room temperature . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches and Structural Analysis: Researchers have developed methods to synthesize novel compounds derived from 2-chloro-8-(trifluoromethyl)quinoline, examining their molecular structures through techniques like NMR spectroscopy, mass spectrometry, and X-ray diffractometry. These compounds are utilized as building blocks for creating more complex quinoline derivatives with potential pharmacological activities (M. Arshad, Allam A Hassan, & Abdulmohsen H. Al Rohaimi, 2014).
Applications in Medicinal Chemistry
- Anticancer Studies: A novel tri-quinoline system, synthesized from 2-chloro-3,6-dimethyl quinoline, demonstrated higher cytotoxicity in human cervical cancer cell lines, indicating its potential for anticancer applications (Kasirajan Gayathri et al., 2017).
- Corrosion Inhibition: Derivatives of 2-chloro-8-(trifluoromethyl)quinoline have been investigated for their corrosion inhibition properties, with applications in protecting metals against corrosion in acidic environments. The studies indicate that these compounds can effectively prevent metal dissolution by adsorbing on the metal surface (H. Lgaz et al., 2017).
Catalytic and Synthetic Applications
- Functionalization and Catalysis: Research has shown the potential of chloro-substituted quinolines in selective metalation and subsequent functionalization, offering pathways to synthesize bioactive quinoline derivatives, including chloroquine analogues, highlighting the versatility of these compounds in synthetic organic chemistry (Valter E Murie et al., 2017).
Environmental and Analytical Applications
- Preconcentration of Metal Ions: A study described the use of homogeneous liquid-liquid extraction techniques for the preconcentration of copper ions, employing 8-hydroxyquinoline as a chelating agent. This showcases an analytical application of quinoline derivatives in environmental monitoring and analysis (M. Farajzadeh et al., 2009).
Safety And Hazards
The safety data sheet for 4-Chloro-8-(trifluoromethyl)quinoline, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTIMPLUHKAFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652877 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-(trifluoromethyl)quinoline | |
CAS RN |
920494-31-1 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920494-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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